molecular formula C12H9NO2 B1366269 3-(Pyridin-2-yl)benzoic acid CAS No. 4467-07-6

3-(Pyridin-2-yl)benzoic acid

Cat. No. B1366269
CAS RN: 4467-07-6
M. Wt: 199.2 g/mol
InChI Key: IRXFQXMHMRTLIR-UHFFFAOYSA-N
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Description

“3-(Pyridin-2-yl)benzoic acid” is a chemical compound with the molecular formula C12H9NO2 . It has a molecular weight of 199.21 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of compounds similar to “3-(Pyridin-2-yl)benzoic acid” has been reported in the literature . For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . Another study reported the synthesis of new amides derived from 3-benzhydryl and 3-sec-butyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid .


Molecular Structure Analysis

The molecular structure of “3-(Pyridin-2-yl)benzoic acid” is characterized by the presence of a pyridine ring attached to a benzoic acid group . The compound’s crystal structure is not explicitly mentioned in the retrieved sources.


Chemical Reactions Analysis

The compound “3-(Pyridin-2-yl)benzoic acid” can participate in various chemical reactions. For instance, it has been used in the synthesis of metal-organic frameworks . These frameworks were formed by reacting “3-(Pyridin-2-yl)benzoic acid” with metal nitrates under hydrothermal conditions .


Physical And Chemical Properties Analysis

“3-(Pyridin-2-yl)benzoic acid” has a melting point of 207°C and a boiling point of 409°C at 760 mmHg . The compound is solid at room temperature . The flash point is 201.1°C .

Scientific Research Applications

Luminescence and Magnetism in Coordination Complexes

3-(Pyridin-2-yl)benzoic acid has been used in the synthesis of lanthanide coordination polymers. These compounds exhibit notable luminescent and magnetic properties. For example, polymers synthesized under hydrothermal conditions with lanthanide nitrate hexahydrate have shown characteristic red and green luminescence of Eu3+ and Tb3+ ions. Magnetic analysis indicates antiferromagnetic characteristics in some of these complexes (Hou et al., 2013).

Metal-Organic Frameworks (MOFs)

3-(Pyridin-2-yl)benzoic acid is instrumental in the development of Metal-Organic Frameworks (MOFs). These frameworks are formed under various conditions and exhibit unique net topologies and properties. For instance, reactions with different metal salts afford MOFs with new types of connected net topologies, such as the Schlafli symbol of (3.4.5)(32.44.55.62.72) (Jiang et al., 2009).

Synthesis and Study of Triorganostannyl Esters

Research also includes the synthesis and structural investigation of triorganostannyl esters of aminobenzoic acids substituted with 3- and 4-pyridinylimino. These esters show promise in understanding photophysical properties of metal centers and intermolecular interactions of ligands (Tzimopoulos et al., 2010).

Catalysis and Hydrogenation

The compound is used in catalytic transfer hydrogenation processes. Notably, its reactions with certain metal complexes have been effective in the hydrogenation of carbonyl compounds in water, using glycerol as a hydrogen donor. This approach is significant for its pH-independent catalytic efficiency (Prakash et al., 2014).

Fluorescent Emission and Magnetic Properties in Coordination Polymers

3-(Pyridin-2-yl)benzoic acid is crucial in forming coordination polymers with distinct fluorescent emission and magnetic properties. Different metal nitrates react under hydrothermal conditions to yield polymers with varied one-dimensional arrays and unique fluorescent and magnetic characteristics (Zhong et al., 2008).

Safety And Hazards

The compound “3-(Pyridin-2-yl)benzoic acid” is associated with several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

The future directions for “3-(Pyridin-2-yl)benzoic acid” could involve its use in the synthesis of novel compounds with potential biological activities . For instance, it could be used in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-pyridin-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)10-5-3-4-9(8-10)11-6-1-2-7-13-11/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXFQXMHMRTLIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408908
Record name 3-(pyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-2-yl)benzoic acid

CAS RN

4467-07-6
Record name 3-(pyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4467-07-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 3-boronobenzoic acid (1.66 g, 10 mmol) and 2-bromopyridine (1.72 g, 11 mmol) in acetonitrile (40 mL) and water (40 mL), potassium carbonate (5.5 g, 40 mmol), Bis(triphenylphosphine)palladium(II)chloride (400 mg, 0.37 mmol) was added. The mixture was degassed and purged withed nitrogen. The mixture was stirred at 100° C. for 24 h. Then the hot suspension was filtered and concentrated to half of the original volume and washed with dichloromethane. The aquatic phase was adjusted to pH=3 with hydrochloric acid (1 M) and filtrated, washed with water. The residue was dried in vacuum to obtain 1.69 g of white solid of 3-(pyridin-2-yl)benzoic acid. Yield: 85%. LC-MS (ESI) m/z: 200 (M+1)+.
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
Yield
85%

Synthesis routes and methods II

Procedure details

To a solution of methyl 3-(pyridin-2-yl)benzoate (300 mg, 1.40 mmol) in MeOH (3 mL) was added aqueous NaOH (1 mL, 0.4M). The mixture was stirred at room temperature for 3 h. The reaction solution was concentrated and the residue dissolved in water and adjust pH to 5˜6 with 2N of HCl. The solution was extracted with EtOAc (3×20 mL) and the combined organic layers concentrated to give the desired crude product (450 mg, Yield 90%) which was used in the next step without further purification. LCMS (m/z): 200.1 (M+1).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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